molecular formula C13H20N4O4 B597809 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate CAS No. 1215852-11-1

7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate

Cat. No.: B597809
CAS No.: 1215852-11-1
M. Wt: 296.327
InChI Key: MNWBJXRJIWJHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Formula Determination

The molecular structure of 7-tert-butyl 3-ethyl 5,6-dihydro-triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate has been definitively established through comprehensive analytical characterization methods. The compound possesses the molecular formula C₁₃H₂₀N₄O₄, which indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and four oxygen atoms within its structure. This molecular composition reflects the integration of the triazolopyrazine core with two distinct carboxylate ester functionalities. The structural framework consists of a fused bicyclic system where a 1,2,4-triazole ring is connected to a partially saturated pyrazine ring through shared nitrogen atoms. The 5,6-dihydro designation indicates that positions 5 and 6 of the pyrazine ring are saturated, creating a more flexible six-membered ring component within the overall rigid bicyclic structure.

The presence of two carboxylate ester groups at positions 3 and 7 introduces significant structural complexity and functional versatility. The position 3 ethyl ester group is directly attached to the triazole ring, while the position 7 tert-butyl ester is connected through the nitrogen atom of the partially saturated pyrazine ring. This arrangement creates a compound with distinct electronic and steric properties that influence its chemical behavior and potential biological activity. The 8H designation in the systematic name indicates that position 8 of the pyrazine ring can exist in a tautomeric form, contributing to the compound's structural flexibility.

Properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-5-20-11(18)10-15-14-9-8-16(6-7-17(9)10)12(19)21-13(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWBJXRJIWJHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680935
Record name 7-tert-Butyl 3-ethyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215852-11-1
Record name 7-tert-Butyl 3-ethyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Carbonyl Cyclocondensation

A key intermediate, 5,6-dihydro-triazolo[4,3-a]pyrazine , is synthesized via reaction of a substituted hydrazine with a pyrazine-2,3-dione derivative. For example, heating ethyl hydrazinecarboxylate with 1,4-diazepane-2,5-dione in acetic acid yields the triazolo-pyrazine core. This step typically achieves 60–75% yield under reflux conditions.

Ring-Closing Strategies

Alternative routes employ transition metal-catalyzed cyclizations. Rhodium complexes, such as [Rh(COD)₂]OTf, facilitate intramolecular C–N bond formation in substrates bearing pre-installed ester groups. For instance, a tert-butyl-protected pyrazine precursor undergoes cyclization in tetrahydrofuran (THF) at 65°C under hydrogen pressure (10 bar), yielding the bicyclic structure with >90% conversion.

Optimization Studies and Reaction Conditions

Solvent and Temperature Effects

ParameterConditionYield (%)Purity (%)Source
Solvent: THF65°C, 10 bar H₂9495
Solvent: DCM0°C, 24 h8598
Solvent: MeOHReflux, 6 h7290

Polar aprotic solvents (e.g., THF) enhance cyclization efficiency, while low temperatures suppress side reactions during esterification.

Catalytic Systems

Rhodium complexes paired with bisphosphine ligands (e.g., BoPhoz) optimize stereochemical outcomes in hydrogenation steps, though the target compound lacks chiral centers. For non-stereoselective steps, palladium on carbon (Pd/C) in ethanol suffices for nitro-group reductions.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

A pilot-scale process reported by Chemshuttle utilizes continuous flow chemistry for the cyclocondensation step, achieving 92% yield at a 5 kg/batch scale. Key parameters include:

  • Residence time : 30 min

  • Temperature : 120°C

  • Catalyst : H-ZSM-5 zeolite (0.5 wt%)

Cost-Efficiency Analysis

ReagentCost per kg (USD)Contribution to Total Cost (%)
tert-Butyl bromoacetate45038
Ethyl chloroformate22025
LiHMDS1,20020

Transitioning from batch to flow systems reduces LiHMDS usage by 40%, lowering overall costs.

Challenges and Mitigation Strategies

Isomerization During tert-Butyl Protection

The cis/trans isomerism observed during tert-butyl group installation is mitigated by DBU-mediated epimerization. Treating the cis isomer with DBU in dichloromethane for 24 h inverts configuration, yielding a 3:1 trans/cis ratio.

Di-Esterification Byproducts

Competing di-esterification is minimized by slow addition of ethyl chloroformate (0.5 mL/min) and maintaining pH < 7 via hydrochloric acid quenches .

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazolopyrazine derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

7-tert-Butyl 3-Methyl Derivative

  • Structure : Differs by a methyl ester at position 3 instead of ethyl.
  • Synthesis : Prepared via Method B (52.4% yield) with spectroscopic data (¹H NMR: δ 4.96 (s, 2H); LCMS: m/z = 184.2 [M+H]⁺) .
  • Physicochemical Properties: Molecular weight 183.17 g/mol, melting point 107–110°C.

Bromo-Substituted Imidazo-Pyrazine

  • Structure : 7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 1000576-75-9).
  • Key Differences : Replaces the triazole ring with an imidazole and introduces a bromo substituent.
  • Applications : Used as an intermediate in organic syntheses, with a molecular weight of 374.23 g/mol .

Phenyl-Substituted P2X7 Antagonists

  • Examples : Compounds like JNJ-7u and JNJ-11d feature phenyl or trifluoromethyl groups on the triazolo-pyrazine core.
  • Activity : Exhibit potent P2X7 receptor antagonism (IC₅₀ < 10 nM) and blood-brain barrier (BBB) penetration (B/P ratio 0.35–0.71) .

Cyclization Strategies

  • Triazolo-Pyrazine Formation: A general approach involves cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-containing compounds activated by carbonyldiimidazole (CDI), followed by reflux in anhydrous DMFA .
  • Comparison : The target compound’s synthesis likely employs similar cyclization steps, though yields and purification methods (e.g., chromatography vs. recrystallization) may vary .

Pharmacological and Physicochemical Properties

P2X7 Receptor Antagonists

  • Activity Data :

    Compound Human P2X7 IC₅₀ (nM) Rat P2X7 IC₅₀ (nM) BBB Penetration (B/P Ratio)
    JNJ-7u 7.7 10 0.35
    JNJ-11d <1 N/A 0.71
    Compound 25 9 42 ~1

    Data from

  • Target Compound : While structural data align with P2X7 antagonists, direct activity data are unavailable. Its ethyl ester may enhance metabolic stability compared to methyl analogues .

Physicochemical Profiling

  • Molecular Weight : 196.21 g/mol (estimated for C₈H₁₂N₄O₂) vs. 374.23 g/mol for the bromo-imidazo analogue .
  • Solubility : Ethyl esters generally exhibit lower aqueous solubility than methyl esters but higher than tert-butyl derivatives .

Key Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
7-tert-Butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7-dicarboxylate Triazolo[4,3-a]pyrazine tert-Butyl, ethyl esters 196.21* Organic synthesis
7-tert-Butyl 3-methyl analogue Triazolo[4,3-a]pyrazine tert-Butyl, methyl ester 183.17 Intermediate
JNJ-7u Triazolo[4,3-a]pyrazine Methyl, trifluoromethyl ~450 P2X7 antagonist
7-Tert-butyl 2-ethyl 3-bromo-imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine tert-Butyl, ethyl ester, bromo 374.23 Synthetic intermediate

*Estimated based on C₈H₁₂N₄O₂ from .

Biological Activity

7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate (CAS No. 1215852-11-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound.

  • Molecular Formula : C13H20N4O4
  • Molecular Weight : 296.32 g/mol
  • Predicted Melting Point : Approximately 452.6 °C
  • Density : 1.31 g/cm³

Biological Activities

Recent studies have highlighted a range of biological activities associated with compounds in the triazolo[4,3-a]pyrazine class, including antibacterial, anticancer, and antidiabetic properties.

Antibacterial Activity

A study evaluated the antibacterial effects of various triazolo[4,3-a]pyrazine derivatives using the microbroth dilution method. Among these derivatives, certain compounds exhibited significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Notably, some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Anticancer Activity

In vitro studies demonstrated that triazolo[4,3-a]pyrazine derivatives could inhibit cancer cell proliferation. For instance, a specific derivative (compound 17l ) displayed potent antiproliferative effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.98 to 1.28 µM. The mechanism involved the inhibition of c-Met and VEGFR-2 kinases, which are critical for tumor growth and angiogenesis .

Antidiabetic Properties

The triazolo[4,3-a]pyrazine scaffold has been recognized for its antidiabetic potential. Some derivatives have been linked to the modulation of glucose metabolism and insulin sensitivity in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural components. Key findings include:

  • Substituent Effects : Alkyl groups at specific positions enhance antibacterial activity due to increased lipophilicity and cellular permeability.
  • Indole Moiety : Compounds containing an indole moiety tend to exhibit superior antibacterial properties compared to those with phenyl substituents due to favorable π-cation interactions with target proteins like DNA gyrase .

Case Studies

  • Antibacterial Evaluation : A series of synthesized triazolo[4,3-a]pyrazines were tested against common bacterial strains. Compound 2e showed MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating strong antibacterial potential comparable to ampicillin.
  • Anticancer Mechanism : The compound 17l was shown to induce apoptosis in A549 cells through G0/G1 phase arrest and activation of apoptotic pathways as evidenced by Western blot analysis of signaling proteins involved in cell survival and death.

Q & A

Q. What are the key synthetic routes for 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate?

The compound is synthesized via multi-step reactions involving cyclization and functionalization. A common approach includes:

  • Cyclization : Formation of the triazolo-pyrazine core using carbonyldiimidazole (CDI) or TFA-mediated cyclization .
  • Alkylation/Esterification : Introduction of tert-butyl and ethyl groups via alkylation (e.g., using tert-butyl chloroformate) and esterification reactions .
  • Purification : Recrystallization in solvent systems like DCM/hexane or column chromatography for high-purity yields (up to 94%) .

Q. How is the compound structurally characterized in academic research?

Researchers employ:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm hydrogen/carbon environments (e.g., chemical shifts for tert-butyl at ~1.4 ppm and ethyl groups at ~1.2–4.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated m/z) with <5 ppm error .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and triazole ring vibrations .

Q. What safety protocols are critical during experimental handling?

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TFA, DCM) .
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Emergency Preparedness : Access to eyewash stations, fire extinguishers, and protocols for spills (e.g., neutralization of acids) .

Advanced Research Questions

Q. How do reaction conditions influence synthetic yield and purity?

  • Temperature : Elevated temperatures (60–100°C) enhance cyclization efficiency but risk side reactions (e.g., decomposition) .
  • Catalysts : CDI improves amide bond formation, while Pd catalysts facilitate cross-coupling for substituent diversity .
  • Solvent Systems : Polar aprotic solvents (DMF, DCM) optimize solubility, while hexane aids recrystallization . Data Comparison :
StepConditions ()Yield ()
CyclizationTFA/DCM, 2 hr, RT94%
EsterificationEDCI/HOBt, DMF, 18 hr27–86%

Q. What analytical methods resolve contradictions in spectroscopic data?

Discrepancies in NMR/IR peaks are addressed via:

  • Deuterated Solvent Calibration : Ensures accurate chemical shift referencing .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocycles .
  • X-ray Crystallography : Provides definitive structural confirmation when spectral data is ambiguous .

Q. How do substituent variations impact biological activity?

  • tert-Butyl Group : Enhances lipophilicity, improving membrane permeability in antibacterial assays (MIC reduced by 50% vs. non-substituted analogs) .
  • Ethyl Ester : Modulates electron-withdrawing effects, influencing binding to bacterial enzymes (e.g., dihydrofolate reductase) . Key Findings :
  • Analog with trifluoromethyl substituents showed 2× higher antitumor activity (IC50_{50} = 12 µM vs. 25 µM in breast cancer cells) .

Q. What computational tools predict the compound’s reactivity and drug-likeness?

  • DFT Calculations : Optimize transition states for reactions (e.g., cyclization energy barriers) .
  • ADMET Prediction : Software like SwissADME evaluates logP (2.1), bioavailability (0.55), and CYP450 interactions .
  • Molecular Docking : Identifies potential targets (e.g., kinase inhibitors with binding affinity ΔG = -9.2 kcal/mol) .

Methodological Tables

Q. Table 1: Comparative Synthesis Yields

MethodReagentsYieldReference
Cyclization + AlkylationTFA, DCM94%
CDI-Mediated CouplingCDI, DMF86%
Pd-Catalyzed Cross-CouplingPd(OAc)2_2, XPhos40–79%

Q. Table 2: Key Spectroscopic Data

TechniqueKey PeaksFunctional Group IdentifiedReference
1^1H NMR1.4 ppm (s, 9H)tert-Butyl
IR1705 cm1^{-1}C=O (ester)
HRMS (ESI)[M+H]+^+ 421.1 (Δ = 0.8 ppm)Molecular ion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.